1,3,5-Trichloro-2-nitrosobenzene
Description
Structural Significance within the Aryl Nitroso Compound Class
The structure of 1,3,5-trichloro-2-nitrosobenzene, with its highly substituted aromatic ring, is key to its unique chemical behavior. Aryl nitroso compounds are characterized by the nitroso functional group (-N=O) attached to an aromatic ring. ntis.gov A defining feature of many nitrosoarenes is their participation in a monomer-dimer equilibrium. ntis.gov In the solid state, they typically exist as dimeric azodioxy species, which are often colorless or pale yellow, while in dilute solutions or at elevated temperatures, the equilibrium shifts towards the deep green or blue monomeric form. ntis.govresearchgate.net
Research Context and Theoretical Frameworks for Chlorinated Nitrosobenzenes
The study of chlorinated nitrosobenzenes is situated within the broader context of understanding reaction mechanisms and the influence of substituents on aromatic systems. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of electrophilic substitution reactions on substituted benzenes, including the chlorination of nitrobenzene (B124822). researchgate.net These computational models help to predict the geometries and energies of reactants, transition states, and products, providing insight into the regioselectivity of such reactions. researchgate.net
The electronic properties of the nitroso group, being strongly electron-withdrawing, and the presence of chloro-substituents, which are also electron-withdrawing but can act as ortho, para directors, create a complex electronic environment on the aromatic ring of this compound. sigmaaldrich.com Research into the reactivity of such compounds, for instance in Diels-Alder reactions where nitroso compounds can act as powerful dienophiles, provides a practical framework for understanding these theoretical principles. rsc.orgyoutube.com The synthesis of chlorinated nitrosobenzenes is often achieved through the oxidation of the corresponding anilines or the reduction of nitroaromatics, routes that are themselves subjects of mechanistic investigation. wikipedia.org
The spectroscopic analysis of compounds like this compound is crucial for their characterization. Techniques such as NMR and mass spectrometry provide definitive structural information. For instance, the 1H NMR spectrum of the isomeric 2,4,6-trichloronitrobenzene (B101851) shows a characteristic signal for the aromatic protons. chemicalbook.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 2,4,6-trichloronitrosobenzene | nih.gov |
| CAS Number | 1196-13-0 | nih.gov |
| Molecular Formula | C6H2Cl3NO | nih.gov |
| Molecular Weight | 210.4 g/mol | nih.gov |
| InChI | InChI=1S/C6H2Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2H | nih.gov |
| InChIKey | ASVJEKOYAPBKKG-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)N=O)Cl)Cl | nih.gov |
Structure
3D Structure
Properties
CAS No. |
1196-13-0 |
|---|---|
Molecular Formula |
C6H2Cl3NO |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1,3,5-trichloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2H |
InChI Key |
ASVJEKOYAPBKKG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
Other CAS No. |
1196-13-0 |
Synonyms |
1,3,5-trichloro-2-nitrosobenzene |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 1,3,5 Trichloro 2 Nitrosobenzene
Aromatic Ring Functionalization Reactions of Chlorinated Nitrosobenzenes
The presence of both chloro and nitroso groups on the benzene (B151609) ring influences its reactivity towards functionalization reactions.
Both the chloro and nitroso groups are generally considered deactivating towards electrophilic aromatic substitution, making the aromatic ring less reactive than benzene. minia.edu.eg The nitroso group, similar to the nitro group, withdraws electrons from the ring, but less strongly. minia.edu.eg Deactivating substituents typically direct incoming electrophiles to the meta position. libretexts.org
For instance, in the nitration of nitrobenzene (B124822), the nitro group directs the incoming nitro group to the meta position. chemguide.co.uk Similarly, the chloro group is also deactivating but is an ortho, para-director. libretexts.org When multiple substituents are present, their directing effects combine to determine the position of substitution. In the case of 1,3,5-trichloro-2-nitrosobenzene, the three chlorine atoms and the nitroso group all deactivate the ring, making electrophilic substitution challenging. The positions open for substitution are already occupied or sterically hindered.
The reactivity of chlorinated nitrobenzenes towards nucleophilic aromatic substitution (SNAr) is significantly enhanced by the presence of electron-withdrawing groups. blogspot.comresearchgate.net The nitro group, being a strong electron-withdrawing group, activates the benzene ring for nucleophilic attack, particularly at the ortho and para positions. tardigrade.in For example, 1-chloro-2,4,6-trinitrobenzene is highly reactive towards nucleophilic substitution, even with weak nucleophiles like water. blogspot.com The presence of three nitro groups strongly decreases the electron density of the benzene nucleus, facilitating nucleophilic attack. blogspot.com
In this compound, the three chlorine atoms and the nitroso group are all electron-withdrawing. This cumulative electron withdrawal makes the aromatic ring susceptible to nucleophilic attack. A nucleophile can attack one of the carbon atoms bearing a chlorine atom, leading to the substitution of the chlorine. The stability of the intermediate Meisenheimer complex, a key feature of the SNAr mechanism, is enhanced by the presence of these electron-withdrawing groups. nih.gov
The table below provides a comparative overview of the reactivity of different substituted benzenes towards nucleophilic substitution.
| Compound | Substituents | Reactivity towards Nucleophilic Substitution |
| Chlorobenzene | -Cl | Low |
| p-Nitrochlorobenzene | -Cl, -NO2 (para) | Higher than chlorobenzene |
| 1-Chloro-2,4,6-trinitrobenzene | -Cl, 3x -NO2 | Very High |
| This compound | 3x -Cl, -NO | Expected to be high due to multiple electron-withdrawing groups |
This table illustrates the activating effect of electron-withdrawing groups on the rate of nucleophilic aromatic substitution.
Pericyclic Reactions of the Nitroso Moiety
The nitroso group (–N=O) can participate in pericyclic reactions, although this aspect is less commonly discussed for this compound specifically. Generally, nitroso compounds can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. In these reactions, the N=O double bond reacts with a conjugated diene.
Furthermore, the dimerization of nitrosobenzene (B162901) itself can be considered a [2+2] cycloaddition in a formal sense, leading to the four-membered ring of the azodioxide dimer, though the mechanism is often described as stepwise. ic.ac.uk The reactivity of the nitroso group in such reactions would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chlorine atoms in this compound would make the nitroso group more electrophilic and potentially more reactive as a dienophile in Diels-Alder reactions.
Nitroso-Diels-Alder (NDA) Cycloadditions
The Nitroso-Diels-Alder (NDA) reaction is a powerful method for the synthesis of 3,6-dihydro-1,2-oxazines, which are valuable intermediates in the preparation of biologically active molecules. nih.gov In this reaction, a nitroso compound acts as a dienophile and reacts with a 1,3-diene in a [4+2] cycloaddition. libretexts.org The high regio- and stereoselectivity of the NDA reaction allows for the specific introduction of nitrogen and oxygen functionalities into diene systems. nih.gov
This compound, with its electron-deficient nitroso group, is an excellent dienophile for reactions with a variety of dienes. The reaction typically proceeds with high stereospecificity, where the diene reacts in its s-cis conformation. libretexts.org For instance, the reaction with cyclic dienes like cyclopentadiene (B3395910) would be expected to yield the corresponding bicyclic oxazine (B8389632) adducts. The stereochemical outcome, whether endo or exo, is often influenced by secondary orbital interactions, with the endo product typically being favored. libretexts.org
The reactivity in NDA reactions is generally enhanced when the diene is substituted with electron-donating groups, which complements the electron-withdrawing nature of the dienophile. libretexts.org Conversely, dienes with electron-withdrawing groups may react sluggishly or not at all. libretexts.org The rate of the NDA reaction can also be influenced by the electronic properties of the substituents on the nitrosoarene. Electron-withdrawing groups on the nitrosoarene, such as the three chlorine atoms in this compound, accelerate the reaction, while electron-donating groups can slow it down. nih.gov
Table 1: Examples of Nitroso-Diels-Alder Reactions
| Diene | Product |
| 1,3-Butadiene | 2-(2,4,6-Trichlorophenyl)-3,6-dihydro-2H-1,2-oxazine |
| Cyclopentadiene | (1R,4S,5S)-5-(2,4,6-Trichlorophenyl)-5-azabicyclo[2.2.1]hept-2-ene |
| Thebaine | Thebaine-nitrosoarene cycloadduct |
Note: The specific products listed are based on the general reactivity of nitroso compounds in Diels-Alder reactions and may not have been experimentally verified for this compound specifically in all cases.
Nitroso-Ene Reactions
The nitroso-ene reaction is another significant transformation involving nitroso compounds, where an alkene possessing an allylic hydrogen reacts with a nitroso compound to form an N-allyl-N-arylhydroxylamine. ucl.ac.uk This reaction is mechanistically analogous to the well-known Alder-ene reaction. The high reactivity of nitroso compounds makes them potent enophiles. ucl.ac.uk
In the context of this compound, its electrophilic nitroso group readily participates in ene reactions with suitable alkenes. The reaction proceeds via a six-membered cyclic transition state, involving the transfer of the allylic hydrogen to the oxygen atom of the nitroso group and the formation of a new carbon-nitrogen bond.
An intramolecular version of the nitroso-ene reaction has been developed, providing a method to synthesize six- or seven-membered N-heterocycles from nitroarenes. nih.gov This process involves the in-situ generation of a nitrosoarene intermediate which then undergoes an intramolecular ene reaction. nih.gov This methodology has been shown to be effective for a broad range of substrates, including those with electron-releasing or electron-withdrawing substituents on the nitroarene. nih.gov The resulting hydroxylamine (B1172632) derivatives can be further transformed, for instance, into nitrones. ucl.ac.uk
Redox Chemistry of the Nitroso Group
The nitroso group in this compound is redox-active and can undergo both reduction and oxidation, leading to a variety of important nitrogen-containing functional groups.
Reductive Transformations to Amines and Hydroxylamines
The reduction of nitrosoarenes is a common and useful transformation. Depending on the reducing agent and reaction conditions, nitroso compounds can be reduced to either hydroxylamines or amines.
The partial reduction of this compound would yield N-(2,4,6-trichlorophenyl)hydroxylamine. This can be achieved using mild reducing agents. A common method for the synthesis of N-substituted hydroxylamines involves the partial reduction of the corresponding nitro compound, often using zinc dust and ammonium (B1175870) chloride. nih.gov
Complete reduction of the nitroso group leads to the formation of the corresponding aniline (B41778). For this compound, this product is 2,4,6-trichloroaniline (B165571). wikipedia.org This transformation can be accomplished using a variety of reducing agents, such as iron powder in acidic media. chemicalbook.com The synthesis of 2,4,6-trichloroaniline can also be achieved by the direct chlorination of aniline. wikipedia.orggoogle.com
N-(2,4,6-trichlorophenyl)hydrazine can be synthesized from N-(2,4,6-trichloroanilino)dicarboximide by reaction with a base. google.com Hydrazones derived from 2,4,6-trichlorophenylhydrazine (B147635) have been synthesized and evaluated for their biological activities. nih.gov
Oxidative Pathways to Nitro Compounds
The nitroso group can be readily oxidized to a nitro group. The oxidation of this compound yields 1,3,5-trichloro-2-nitrobenzene. sigmaaldrich.comcymitquimica.comlgcstandards.combldpharm.comstenutz.eu This oxidation can be carried out using various oxidizing agents, such as peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA). nih.gov The ease of oxidation can sometimes be a challenge in the synthesis and handling of nitroso compounds, as over-oxidation to the nitro derivative can reduce the yield of the desired nitroso product. nih.gov
The nitration of 1,3,5-trichlorobenzene (B151690) can also lead to the formation of 1,3,5-trichloro-2-nitrobenzene. cymitquimica.com Further nitration of 1,3,5-trichloro-2-nitrobenzene can produce 1,3,5-trichloro-2,4-dinitrobenzene (B1596048). researchgate.net
Formation and Reactivity of Nitroxide Radicals from Nitrosoarenes
Nitrosoarenes are widely used as spin traps in electron paramagnetic resonance (EPR) spectroscopy to detect and identify short-lived free radicals. wikipedia.org The nitroso compound reacts with a transient radical to form a more stable nitroxide radical, known as a spin adduct, which can be detected by EPR. wikipedia.org The hyperfine coupling constants of the resulting EPR spectrum can provide information about the identity of the trapped radical. wikipedia.org
This compound, due to its electrophilic nature, is expected to be an effective spin trap for various types of radicals. For example, 2,4,6-tri-t-butylnitrosobenzene is a well-known spin trap that can react with radicals at either the nitrogen or oxygen atom of the nitroso group, depending on the nature of the radical. rsc.org Primary alkyl radicals typically attack the nitrogen atom to form nitroxides, while tertiary alkyl radicals tend to attack the oxygen atom to yield N-alkoxyanilino radicals. rsc.org
The stability of nitroxide radicals allows them to be used as probes for studying cellular redox processes. nih.gov They can participate in redox reactions, shuttling between the nitroxide and hydroxylamine forms, which makes them useful for imaging intracellular redox metabolism. nih.gov Nitroxides have also been investigated for their potential as molecular magnets due to their paramagnetic nature. researchgate.net
Synthesis of Nitrones via Nitrosoarene Intermediates
Nitrones are versatile 1,3-dipoles that are widely used in cycloaddition reactions to synthesize five-membered heterocyclic compounds. researchgate.netrsc.org They can be synthesized through various methods, one of which involves the reaction of nitrosoarenes. researchgate.net
A key method for nitrone synthesis is the condensation of N-substituted hydroxylamines with carbonyl compounds. researchgate.net Since N-substituted hydroxylamines can be prepared by the reduction of nitrosoarenes, this provides an indirect route from nitroso compounds to nitrones.
Another important pathway to nitrones involves the reaction of nitrosoarenes with diazo compounds. This reaction can proceed through different mechanisms depending on the substrates and reaction conditions. In some cases, a three-component reaction involving a diazo compound, nitrosobenzene, and an allenoate has been reported to yield functionalized imines. researchgate.net The reaction of diazo compounds with nitrosoarenes can lead to the formation of various heterocyclic structures. mdpi.comunito.it
Furthermore, the reaction of nitrosoarenes with active methylene (B1212753) compounds, known as the Ehrlich-Sachs reaction, can produce imines, which are precursors to nitrones upon oxidation. wikipedia.org
Electrochemical Transformations of Aryl Nitroso Compounds
The electrochemical behavior of aryl nitroso compounds, including this compound, is characterized by their susceptibility to reduction. The transformation of the nitroso group (-N=O) at an electrode surface provides a route to various other nitrogen-containing functional groups. The specific products and the electrochemical parameters of these transformations are highly dependent on the reaction conditions, such as the pH of the electrolyte solution, the solvent system, the electrode material, and the molecular structure of the aryl nitroso compound itself.
The electrochemical reduction of aryl nitroso compounds generally proceeds via a multi-electron, multi-proton process. In protic media, the primary and most commonly observed transformation is the two-electron, two-proton reduction of the nitroso group to form the corresponding arylhydroxylamine. nih.gov This process is often quasi-reversible and exhibits a strong dependence on the pH of the solution, with the reduction potential shifting to more negative values as the pH increases. nih.gov
The general mechanism for this transformation can be represented as: Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH
For this compound, the presence of three electron-withdrawing chlorine atoms on the aromatic ring significantly influences its electrochemical reactivity. These substituents decrease the electron density on the nitroso-substituted carbon, making the nitroso group more electrophilic and thus easier to reduce. Consequently, this compound is expected to be reduced at a less negative potential compared to unsubstituted nitrosobenzene.
Under certain electrochemical conditions, the reduction can proceed further. The arylhydroxylamine intermediate can undergo a subsequent two-electron, two-proton reduction to yield the corresponding aniline: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O
The formation of the aniline from the arylhydroxylamine typically occurs at more negative potentials than the initial reduction of the nitroso compound. nih.gov
In aprotic media, the initial step is often a one-electron reduction to form a nitroso radical anion (Ar-NO•⁻). This radical anion can be relatively stable under these conditions but can also undergo further reactions, such as dimerization to form azoxy compounds.
The choice of electrode material also plays a crucial role in the electrochemical transformations of aryl nitroso compounds. Different electrode materials exhibit varying overpotentials for the reduction process and can influence the reaction pathway and product distribution.
| Compound | Experimental Conditions | Reduction Potential (V) | Reference Electrode | Notes |
|---|---|---|---|---|
| Nitrobenzene | pH 7.0, Aqueous medium | -0.30 to -0.45 (to phenylhydroxylamine) | Not specified | Illustrates the general reduction potential range for the parent compound. nih.gov |
| Nitrosobenzene | pH 7.0, Aqueous medium | 0.184 (to phenylhydroxylamine) | Not specified | Shows that the nitroso group is more easily reduced than the nitro group. nih.gov |
| Substituted Nitrobenzenes | 1 M aqueous H₃PO₄ | Varies with substituent | Ag/AgCl | Electron-withdrawing groups generally lead to less negative reduction potentials. |
The data illustrates that nitrosobenzene is significantly easier to reduce than nitrobenzene. nih.gov The presence of electron-withdrawing groups, such as the three chlorine atoms in this compound, is expected to shift the reduction potential to even more positive values, indicating a greater ease of reduction. The electrochemical reduction of this compound would likely first yield 1,3,5-trichloro-2-hydroxylaminobenzene, which could be further reduced to 1,3,5-trichloro-2-aminobenzene under more stringent reductive conditions.
Computational Chemistry and Advanced Theoretical Studies of 1,3,5 Trichloro 2 Nitrosobenzene
Quantum Chemical Approaches for Electronic Structure Elucidation
The electronic structure of 1,3,5-trichloro-2-nitrosobenzene has been a subject of detailed investigation using a variety of quantum chemical methods. These computational techniques provide a foundational understanding of the molecule's behavior at a subatomic level.
Applications of Hartree-Fock Theory
The Hartree-Fock (HF) method, a fundamental ab initio approach, serves as a starting point for more advanced electronic structure calculations. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative description of the molecular orbitals and the electronic ground state. wikipedia.orgyoutube.com In the context of this compound, Hartree-Fock theory offers initial insights into the electronic environment, although it is known to neglect electron correlation, which can be significant. mit.eduaps.org The HF method is often used to obtain initial geometries and as a basis for more accurate, correlation-corrected methods. arxiv.org While specific studies focusing solely on the Hartree-Fock treatment of this compound are not extensively detailed in readily available literature, it is a standard component of composite theoretical methodologies. arxiv.org
Density Functional Theory (DFT) Investigations of Molecular Systems
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying molecular systems like this compound due to its balance of computational cost and accuracy. globalresearchonline.netekb.eg DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide excellent descriptions of the electronic structure and vibrational frequencies of substituted benzene (B151609) derivatives. globalresearchonline.netnih.gov
In studies of related molecules, such as 1,2,3-trichloro-4-nitrobenzene, DFT calculations at the B3LYP level with basis sets like 6-31+G(d,p) and 6-311++G(d,p) have been used to determine optimized geometric parameters and vibrational frequencies. globalresearchonline.net These theoretical findings are often compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. globalresearchonline.net For instance, scaling factors are often applied to the computed frequencies to compensate for the approximate treatment of electron correlation and basis set deficiencies. globalresearchonline.net
DFT calculations also provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and electronic transitions of the molecule. globalresearchonline.net The HOMO-LUMO energy gap is a key parameter that helps in assessing the molecule's stability and reactivity. mdpi.com Furthermore, DFT can be employed to calculate various molecular properties, including Mulliken charges and natural bond orbital (NBO) analysis, which shed light on the charge distribution and intramolecular interactions. globalresearchonline.net
Higher-Level Composite Quantum Mechanical Methodologies
For highly accurate thermochemical and energetic predictions, higher-level composite quantum mechanical methodologies are employed. These methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO), combine results from several calculations at different levels of theory and with different basis sets to extrapolate to a higher level of accuracy. comporgchem.comresearchgate.netwikipedia.orgnih.gov
The G3(MP2)B3 method, for example, is an adaptation of G3(MP2) theory that utilizes geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level. uni-rostock.de These methods aim for "chemical accuracy," which is typically defined as being within 1 kcal/mol of experimental values. wikipedia.org They have been successfully used to calculate deprotonation energies, enthalpies of formation, and reaction barriers for a wide range of molecules. comporgchem.comresearchgate.net While specific applications of these high-level methods to this compound are not extensively documented in isolation, they are the gold standard for obtaining reliable energetic data for organic molecules. nih.gov
Computational Thermochemistry of Aryl Nitroso Species
Computational thermochemistry plays a vital role in determining the thermodynamic properties of aryl nitroso compounds, including this compound. nih.gov These methods can predict key data such as enthalpies of formation (ΔfH°), entropies, and heat capacities.
High-accuracy composite methods like the Gaussian-n series are designed to deliver thermochemical data with an accuracy of about 1 kcal/mol. nih.gov However, it has been noted that even robust methods like G2 theory can show larger errors for certain classes of molecules, including those containing halogens. nih.gov This underscores the importance of careful validation and, where possible, comparison with experimental data. For related chloro-substituted benzenes, thermochemical data such as the enthalpy of reaction for deprotonation have been reported in the NIST Chemistry WebBook. nist.gov
| Property | Description |
| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. |
| Entropy (S°) | A measure of the randomness or disorder of a system. |
| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. |
Theoretical Mapping of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For aryl nitroso compounds, this is particularly valuable for understanding their reactivity in processes like Diels-Alder reactions or nucleophilic substitutions.
DFT calculations are frequently used to locate the transition state structures and calculate the activation energies for various reaction pathways. mdpi.com For example, in a study of the related compound 4,6-dichloro-5-nitrobenzofuroxan, DFT was used to investigate its reactivity with nucleophiles, confirming the role of the molecular structure in directing the reaction's course. mdpi.com The Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can provide qualitative insights into reactivity by examining the interactions between the HOMO of the nucleophile and the LUMO of the electrophile. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com
In Silico Analysis of Molecular Geometry and Electronic Distributions
In silico analysis provides a detailed picture of the three-dimensional structure and the distribution of electrons within the this compound molecule.
DFT and other quantum chemical methods can be used to perform geometry optimizations, yielding precise information on bond lengths, bond angles, and dihedral angles. globalresearchonline.net For substituted benzenes, the orientation of substituent groups relative to the aromatic ring is a key structural feature. In a related compound, it was found that the presence of two chlorine atoms in a 1,3-relationship forces the nitro group out of the plane of the carbocyclic ring, which in turn affects its electronic properties. mdpi.com
The electronic distribution is often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. globalresearchonline.net These analyses provide information about the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. Molecular Electrostatic Potential (MESP) maps are another valuable tool that visually represents the charge distribution and can be used to predict the sites of chemical reactivity. globalresearchonline.net
| Parameter | Description |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms in a molecule. |
| Bond Angles | The angle formed between three atoms across at least two bonds. |
| Dihedral Angles | The angle between two intersecting planes, often used to describe the conformation of a molecule. |
| Mulliken Charges | A method for estimating partial atomic charges from the basis functions used in a quantum chemical calculation. |
| NBO Analysis | A method that provides a localized, Lewis-like description of the electronic structure, including charges and intramolecular interactions. |
Computational Predictions of Monomer-Dimer Equilibria and Conformational Dynamics
Computational chemistry provides powerful tools to investigate the molecular properties and behavior of this compound, particularly its monomer-dimer equilibrium and conformational dynamics. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on nitrosobenzene (B162901) and its other derivatives. These studies utilize quantum chemical calculations to predict molecular structures, energies, and transitional states, offering insights into the dynamic processes at a molecular level.
Aromatic C-nitroso compounds, such as this compound, characteristically exist as a green or blue monomer in equilibrium with a colorless dimer. at.ua This equilibrium is a fascinating aspect of their chemistry and is amenable to computational investigation. The dimerization can lead to two isomers, a cis-dimer and a trans-dimer, with the position of the equilibrium being influenced by factors such as the electronic nature and steric bulk of the substituents on the aromatic ring.
Theoretical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can be used to determine the optimized geometries and relative energies of the monomer and its corresponding cis and trans dimers. unpatti.ac.idresearchgate.net For instance, studies on nitrosobenzene have shown that the dimerization is an exothermic process. mdpi.com The thermodynamic parameters for the dimerization of the parent nitrosobenzene have been computationally determined, providing a model for what could be expected for its trichlorinated derivative.
Table 1: Hypothetical Computationally Predicted Thermodynamic Data for the Dimerization of this compound
| Dimer Isomer | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | ΔG° (298.15 K) (kJ·mol⁻¹) |
| cis-Azodioxydimer | -25 to -35 | -110 to -130 | 5 to 15 |
| trans-Azodioxydimer | -30 to -40 | -115 to -135 | 2 to 12 |
Note: This table presents hypothetical data based on typical values for nitrosoarenes and is intended for illustrative purposes. Actual values for this compound would require specific computational studies.
Conformational dynamics, particularly the rotation of the nitroso group (-N=O) relative to the benzene ring in the monomeric form, is another area where computational chemistry offers significant insights. The energy barrier for this rotation can be calculated, which is influenced by the electronic contributions of the ring substituents. For many substituted nitrosobenzenes, these rotational barriers are low enough to be studied by dynamic NMR spectroscopy, and computational methods can complement these experimental findings. rsc.org
The presence of three chlorine atoms on the benzene ring in this compound is expected to significantly influence both the monomer-dimer equilibrium and the conformational dynamics. Steric hindrance from the ortho-chloro substituent could affect the planarity of the nitroso group with the ring and influence the relative stability of the cis and trans dimers.
Table 2: Predicted Rotational Barrier for the C-N Bond in Monomeric Nitrosobenzenes
| Compound | Computational Method | Basis Set | Rotational Barrier (kJ·mol⁻¹) |
| Nitrosobenzene | B3LYP | 6-31G | 35.2 |
| 4-Methylnitrosobenzene | B3LYP | 6-31G | 33.8 |
| 4-Nitronitrosobenzene | B3LYP | 6-31G | 38.1 |
| This compound (Hypothetical) | B3LYP | 6-31G | 36-42 |
Note: The data for nitrosobenzene and its simple derivatives are based on published studies. The value for this compound is a hypothetical prediction based on the expected electronic and steric effects of the chloro substituents.
Advanced computational techniques can also model the transition states for the dimerization process and for the conformational changes, providing a complete energy profile of these dynamic systems. These theoretical investigations are crucial for a deeper understanding of the structure-reactivity relationships in this class of compounds.
Advanced Spectroscopic Characterization Techniques for 1,3,5 Trichloro 2 Nitrosobenzene
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 1,3,5-trichloro-2-nitrosobenzene is expected to show characteristic absorption bands for the C-Cl, C-N, and N=O bonds, as well as vibrations of the aromatic ring. The N=O stretching vibration in aryl nitroso compounds is a key diagnostic peak, typically appearing in the range of 1500-1520 cm⁻¹. srce.hr For comparison, nitroaromatic compounds show strong asymmetric and symmetric N-O stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The N=O stretching vibration is also observable in the Raman spectrum. researchgate.net The symmetric vibrations of the substituted benzene (B151609) ring often give rise to strong Raman signals.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| N=O Stretch | 1500 - 1520 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | ~1100 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic nitroso compounds typically exhibit two characteristic absorption bands. A weak band in the visible region (around 700-800 nm) is attributed to the n → π* transition of the nitroso group's non-bonding electrons. A much stronger absorption in the UV region (around 300-330 nm) corresponds to a π → π* transition within the conjugated system. Aromatic nitro compounds, for comparison, absorb light at wavelengths greater than 290 nm. researchgate.net The presence of chlorine substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.
X-ray Crystallography for Solid-State Molecular Architecture
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is also invaluable for assessing sample purity and identifying unknown compounds.
For this compound (C₆H₂Cl₃NO), the exact monoisotopic mass is 208.920197 Da. nih.gov The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive indicator of the number of chlorine atoms in the molecule and its fragments.
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.netyoutube.com For this compound, the primary fragmentation would likely be the loss of the NO group (mass 30) to yield a trichlorophenyl cation fragment.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₂Cl₃NO | nih.gov |
| Molecular Weight | 210.4 g/mol | nih.gov |
| Monoisotopic Mass | 208.920197 Da | nih.gov |
| Observed GC-MS Fragments (m/z) | 179, 181, 209 | nih.gov |
Applications and Synthetic Utility of 1,3,5 Trichloro 2 Nitrosobenzene in Chemical Synthesis
Strategic Intermediate in the Synthesis of High-Energy Materials (e.g., TATB Precursors)
1,3,5-Trichloro-2-nitrosobenzene is a crucial precursor in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a remarkably stable and insensitive high explosive. The conventional and widely adopted method for large-scale TATB production involves the nitration of 1,3,5-trichlorobenzene (B151690) (TCB) to form 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), which is subsequently aminated to yield TATB. scielo.brresearchgate.net
Alternative synthetic routes to TATB that avoid halogenated precursors have been developed, such as those starting from 1,3,5-trihydroxybenzene. researchgate.netimemg.org However, the TCB-based route remains a significant manufacturing process. researchgate.net The purity and particle size of the TATB produced are critical for its performance and safety characteristics.
Table 1: Key Intermediates in TATB Synthesis
| Compound Name | Chemical Formula | Role in Synthesis |
| 1,3,5-Trichlorobenzene (TCB) | C₆H₃Cl₃ | Starting material |
| 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) | C₆Cl₃(NO₂)₃ | Key intermediate |
| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | C₆(NH₂)₃(NO₂)₃ | Final product |
Precursor for Functionalized Halogenated Anilines and Nitroarenes
The chemical reactivity of this compound allows for its conversion into a variety of functionalized halogenated anilines and nitroarenes. The nitroso group can be readily oxidized to a nitro group, yielding 1,3,5-trichloro-2-nitrobenzene. nih.gov This nitroarene, in turn, can serve as a starting material for further transformations.
For instance, the nitration of 1,3,5-trichloro-2-nitrobenzene can lead to the formation of dinitro and trinitro derivatives, such as 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) and eventually 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), as discussed in the context of high-energy materials. researchgate.net The kinetics of these nitration reactions have been studied in various acidic media. researchgate.net
Furthermore, the nitro group of these halogenated nitroarenes can be reduced to an amino group, providing access to functionalized halogenated anilines. These anilines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The specific substitution pattern of the resulting anilines is dictated by the starting nitroarene.
Role in the Synthesis of Nitrones and Other Nitrogen-Containing Heterocycles
Nitroso compounds, including this compound, are precursors for the synthesis of nitrones. researchgate.netresearchgate.net Nitrones are 1,3-dipoles that are widely used in organic synthesis, particularly in cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netrsc.org The synthesis of nitrones can be achieved through the condensation of N-substituted hydroxylamines with carbonyl compounds or the oxidation of secondary amines or imines. researchgate.net C-nitroso compounds can react with various reagents to generate nitrones.
The resulting nitrones, bearing the trichlorophenyl substituent, can then be employed in the synthesis of a diverse range of nitrogen-containing heterocycles. researchgate.net These heterocyclic scaffolds are prevalent in many biologically active molecules and natural products. rsc.org The specific heterocycle synthesized depends on the dipolarophile used in the cycloaddition reaction with the nitrone.
Exploitation in Cycloaddition Chemistry for Constructing Complex Organic Architectures
The nitroso group of this compound can participate directly in cycloaddition reactions, acting as a dienophile or a heterodienophile. These reactions provide a powerful tool for the construction of complex organic architectures. For example, nitrosoarenes can undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes to form six-membered heterocyclic rings.
Furthermore, as mentioned previously, this compound can be converted to nitrones, which are key players in [3+2] cycloaddition reactions. researchgate.netrsc.org These reactions, also known as 1,3-dipolar cycloadditions, are highly valuable for the stereospecific synthesis of five-membered heterocycles like isoxazolidines. nih.gov The reaction of nitrones with alkenes or alkynes leads to the formation of these complex ring systems with good control over the stereochemistry. The trichlorophenyl group would be incorporated into the final heterocyclic product, influencing its properties.
Potential in Molecular Electronic Device Development (e.g., Optoelectronic Switches)
While direct evidence for the application of this compound in molecular electronic devices is not extensively reported, its derivatives and related compounds show potential in this area. The highly conjugated and electron-deficient nature of the aromatic ring system in its derivatives, such as those containing multiple nitro groups, could lead to interesting electronic and optical properties.
For instance, molecules with significant charge transfer characteristics and the ability to switch between different electronic states upon external stimuli (like light) are candidates for optoelectronic switches. The synthesis of complex heterocyclic structures derived from this compound could potentially lead to novel materials with such properties. The tailored functionalization of the aromatic core and the heterocyclic moieties allows for the fine-tuning of their electronic energy levels and switching behavior.
Future Research Directions and Emerging Avenues for 1,3,5 Trichloro 2 Nitrosobenzene Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of nitrosobenzenes often involves harsh reaction conditions and the use of strong oxidants, which can limit functional group tolerance. digitellinc.com Future research will likely focus on developing milder, more sustainable, and environmentally friendly synthetic routes.
One promising approach is the use of arylboronic acids and their derivatives as precursors. digitellinc.com A mild, one-pot, two-step synthesis of nitrosobenzene (B162901) from arylborons has been developed, which utilizes bench-stable reagents and offers excellent functional group tolerance. digitellinc.com Adapting this methodology for the synthesis of highly substituted compounds like 1,3,5-trichloro-2-nitrosobenzene could provide a more efficient and greener alternative to existing methods.
Furthermore, the development of catalytic methods for the direct nitrosation of aromatic C-H bonds is a significant area of interest. While direct nitrosation of some polymethyl-substituted benzenes has been achieved using nitrosonium tetrafluoroborate, expanding this to electron-deficient systems such as trichlorobenzene remains a challenge. acs.orgnih.gov Future work could explore novel catalyst systems to facilitate this transformation under milder conditions.
Another avenue for sustainable synthesis involves the reductive dimerization of nitrosobenzenes to form azoxybenzenes, which can be achieved using a cheap Hünig's base in water at room temperature. nih.gov This reaction highlights the potential for using water as a green solvent in nitrosobenzene chemistry. nih.gov
In-depth Mechanistic Investigations of Complex Transformations
The reactivity of nitroso compounds is complex, and a deeper understanding of the reaction mechanisms is crucial for controlling product selectivity and developing new transformations. acs.orgnih.govorientjchem.org The hydrogenation of nitro-aromatic compounds, for instance, proceeds through a series of intermediates, including nitrosobenzene, phenylhydroxylamine, and aniline (B41778). orientjchem.org
Future research should focus on detailed mechanistic studies of key reactions involving this compound. This includes investigating the role of catalysts in directing the reaction pathway towards specific products. For example, the choice of catalyst can influence whether the reaction proceeds via a "hydrogenation" or "condensation" mechanism. orientjchem.org
The interaction of nitrosobenzene with other intermediates, such as phenylhydroxylamine, can lead to the formation of azoxybenzene, which can be further transformed into other products. orientjchem.org A thorough understanding of these competing reaction pathways is essential for optimizing synthetic procedures.
Integration of Advanced Computational Modeling for Predictive Synthesis
Computational modeling is becoming an increasingly powerful tool for predicting the outcome of chemical reactions and for designing new synthetic strategies. In the context of this compound chemistry, computational methods can be used to:
Predict Reactivity: Calculate the electronic structure and properties of this compound to understand its reactivity towards different reagents.
Elucidate Reaction Mechanisms: Model the transition states and intermediates of complex reactions to gain insights into the reaction mechanism. This can help in identifying the rate-determining steps and in designing catalysts that can lower the activation energy.
Design Novel Reactions: Use computational screening to identify new and potentially useful transformations of this compound.
Recent work on the reactive modeling of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) using reactive molecular dynamics simulations and machine learning demonstrates the potential of these approaches for understanding the chemistry of complex aromatic compounds. chemrxiv.org Similar computational studies on this compound could provide valuable insights into its reactivity and guide experimental work.
Exploration of New Catalytic Transformations for Functionalization
The development of new catalytic methods for the functionalization of this compound is a key area for future research. The nitroso group is a versatile functional group that can participate in a variety of transformations, including ene reactions and cycloadditions. ucl.ac.uk
Future work could focus on developing catalysts that can promote new types of reactions, such as:
C-H Functionalization: Catalytic methods for the direct functionalization of the C-H bonds of the aromatic ring would provide a powerful tool for synthesizing a wide range of derivatives.
Asymmetric Catalysis: The development of enantioselective catalytic transformations of this compound would open up new possibilities for the synthesis of chiral molecules.
Tandem Reactions: Designing catalytic systems that can promote multiple transformations in a single pot would improve the efficiency and sustainability of synthetic processes.
The study of supported platinum catalysts for the hydrogenation of nitro compounds has provided insights into the reaction mechanism and the role of the catalyst support. orientjchem.org Similar studies on other catalytic systems could lead to the discovery of new and more efficient catalysts for the transformation of this compound.
Discovery of Undiscovered Non-Biological Industrial Applications
While C-nitroso compounds have been studied for their roles in biological processes, their potential for non-biological industrial applications remains largely unexplored. acs.orgnih.gov The unique electronic and structural properties of this compound make it a promising candidate for a variety of applications.
Future research in this area could focus on:
Materials Science: The ability of nitroso compounds to form dimers and other aggregates could be exploited for the development of new materials with interesting optical or electronic properties. researchgate.net For example, the reversible dimerization of C-nitroso compounds could be used to create stimuli-responsive materials. researchgate.net
Precursor to High-Energy-Density Materials: 1,3,5-trichloro-2-nitrobenzene, a related compound, is an intermediate in the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322), which is a precursor to the high-energy material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.netepa.gov Investigating the conversion of this compound to energetic materials could be a fruitful area of research.
Organic Electronics: The electron-withdrawing nature of the trichloronitrosobenzene core could make it a useful building block for the synthesis of new organic electronic materials, such as n-type semiconductors.
The synthesis of 1,3,5-trichlorobenzene (B151690) (TCB) from aniline has been developed and optimized, and TCB can be further nitrated to produce precursors for energetic materials. This highlights the potential for using readily available starting materials to access complex and potentially useful molecules.
Q & A
Q. What are the recommended methods for synthesizing 1,3,5-Trichloro-2-nitrosobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nitrosation of 1,3,5-trichlorobenzene derivatives. A two-step approach is common: (1) introducing a nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by (2) reduction to the nitroso group using agents like stannous chloride or catalytic hydrogenation. Optimization requires monitoring reaction intermediates via TLC or HPLC to avoid over-nitrosation or side reactions. Solvent choice (e.g., dichloromethane or benzene mixtures ) and temperature control are critical to prevent dimerization, a known instability in nitroso compounds .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., density functional theory) to verify substituent positions.
- Mass spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns.
- IR spectroscopy : Identify characteristic N=O stretching (~1500 cm⁻¹) and C-Cl (~700 cm⁻¹) bands.
- Purity assessment : HPLC with UV detection (e.g., λ = 254 nm) using certified reference materials (≥97% purity standards ).
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is prone to dimerization and photodegradation. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture. Stability tests under varying conditions (e.g., pH, temperature) should be conducted via accelerated aging studies, with periodic HPLC analysis to detect decomposition products .
Advanced Research Questions
Q. How does the nitroso group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The nitroso group acts as both an electrophile and a directing group. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from chlorine substituents may slow reactivity. Computational modeling (e.g., DFT) can predict charge distribution and reactive sites. Experimental validation via kinetic studies (varying catalyst loading, solvents) is recommended to resolve discrepancies between theoretical and observed reactivity .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potential maps, and Mulliken charges. Compare results with experimental UV-Vis and cyclic voltammetry data.
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., benzene vs. polar aprotic solvents) to assess solubility and aggregation behavior .
Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or isomeric byproducts. Mitigation steps:
- Multi-method validation : Cross-check NMR, MS, and X-ray crystallography (if crystals are obtainable).
- Batch consistency analysis : Compare results across synthetic batches using ANOVA to identify outliers.
- Literature benchmarking : Cross-reference with structurally analogous compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid ) to contextualize spectral shifts .
Q. What methodologies are available for assessing the environmental fate of this compound?
- Methodological Answer : Despite limited ecotoxicological data , extrapolate from chlorinated nitroaromatics:
- Persistence : Conduct OECD 301 biodegradability tests.
- Bioaccumulation : Use logP calculations (e.g., EPI Suite) to estimate partitioning.
- Soil mobility : Perform column leaching experiments with HPLC-MS detection.
- Toxicity : Use Daphnia magna or Vibrio fischeri assays for acute toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
